MX2 hydrochloride

Description

Properties

CAS No. |

131722-57-1 |

|---|---|

Molecular Formula |

C30H36ClNO11 |

Molecular Weight |

622.1 g/mol |

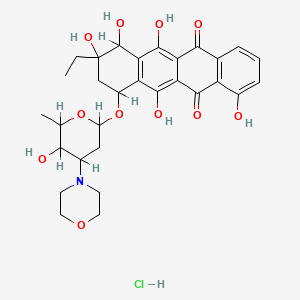

IUPAC Name |

9-ethyl-4,6,9,10,11-pentahydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C30H35NO11.ClH/c1-3-30(39)12-17(42-18-11-15(24(33)13(2)41-18)31-7-9-40-10-8-31)20-23(29(30)38)28(37)21-22(27(20)36)26(35)19-14(25(21)34)5-4-6-16(19)32;/h4-6,13,15,17-18,24,29,32-33,36-39H,3,7-12H2,1-2H3;1H |

InChI Key |

ZDJRSUWWMAYYID-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O.Cl |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O.Cl |

Synonyms |

3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin KRN 8602 KRN-8602 morpholinoanthracycline MX-2 morpholinoanthracycline MX2 MX-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mx2 Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for MX2 Hydrochloride

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis, where the synthesis is planned backward from the target molecule to readily available starting materials. For MX2 hydrochloride (C30H36ClNO11), this process would involve identifying strategic disconnections and functional group interconversions (FGIs).

Given its complex molecular formula, MX2 hydrochloride likely contains various functional groups (e.g., amines, alcohols, ethers, carbonyls, aromatic rings) and potentially multiple stereocenters. Strategic disconnections would typically aim to:

Simplify the carbon skeleton: Breaking C-C bonds to reveal simpler fragments that can be formed via known reactions (e.g., Grignard reactions, aldol (B89426) condensations, Heck couplings, Wittig reactions).

Address the hydrochloride salt: The hydrochloride moiety implies the presence of a basic nitrogen atom (e.g., an amine) that has been protonated by hydrochloric acid. The final step of the synthesis would typically involve the salification of the free base with HCl.

Manage functional groups: Employing protecting groups to temporarily mask reactive functionalities that might interfere with other reaction steps, followed by their deprotection at appropriate stages.

Control stereochemistry: Identifying disconnections that allow for the introduction of chirality with high selectivity, or the use of chiral building blocks.

Table 1: Hypothetical Strategic Disconnections for MX2 Hydrochloride

| Disconnection Type | Target Bond/Functional Group | Rationale/Common Reactions |

| C-N Bond | Amine/Amide | Reductive amination, amide formation, nucleophilic substitution. |

| C-C Bond | Carbonyl adjacent to C-C | Aldol condensation, Wittig reaction, Grignard addition. |

| C-O Bond | Ether/Ester | Williamson ether synthesis, esterification, transesterification. |

| FGI | Alcohol to Ketone | Oxidation. |

| FGI | Alkene to Alcohol | Hydroboration-oxidation, hydration. |

| Salt Formation | Amine to Amine Hydrochloride | Reaction of free base with HCl. |

The process would involve iterative steps of disconnection, leading back to commercially available or easily synthesizable precursors. The choice of disconnection would be guided by the stability of intermediates, the availability of reagents, and the potential for stereocontrol.

Optimized Synthetic Pathways for MX2 Hydrochloride

Optimizing the synthetic pathway for a complex molecule like MX2 hydrochloride involves selecting the most efficient and sustainable approaches, including considerations for multi-step strategies, green chemistry principles, and stereoselective synthesis.

Multi-Step Linear and Convergent Synthesis Approaches

In multi-step organic synthesis, two primary strategies are employed: linear and convergent synthesis.

Table 2: Comparison of Linear vs. Convergent Synthesis (Hypothetical Yields)

| Synthesis Type | Steps | Individual Step Yield (%) | Overall Yield (Hypothetical) (%) |

| Linear | 4 | 80 | 40.96 (0.8^4) |

| Convergent | 2 + 2 + 1 (coupling) | 80 | 64 (0.8^2 * 0.8^2 * 0.8) |

Application of Green Chemistry Principles in MX2 Hydrochloride Synthesis

The synthesis of MX2 hydrochloride, particularly if intended for industrial scale, would greatly benefit from the application of Green Chemistry principles. These principles aim to minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve efficiency instituteofsustainabilitystudies.comjddhs.com. Key principles relevant to MX2 hydrochloride synthesis include:

Waste Prevention (Atom Economy): Designing synthetic methods to maximize the incorporation of all materials used into the final product, thereby reducing waste instituteofsustainabilitystudies.comjddhs.comispe.org. Reactions with high atom economy (e.g., additions, rearrangements) would be favored over those generating significant byproducts.

Less Hazardous Chemical Syntheses: Prioritizing reactions that use and generate substances with minimal toxicity to human health and the environment instituteofsustainabilitystudies.comjddhs.com. This includes avoiding highly toxic reagents or intermediates.

Safer Solvents and Reaction Conditions: Replacing hazardous solvents (e.g., chlorinated solvents) with safer alternatives like water, ethanol, or supercritical CO2, or exploring solvent-free processes instituteofsustainabilitystudies.comjddhs.comispe.org. Mild reaction conditions (temperature, pressure) also contribute to safety and efficiency mdpi.com.

Catalysis: Utilizing catalytic reactions (e.g., biocatalysis, metal-catalyzed processes) to minimize the need for stoichiometric amounts of reagents, which reduces waste and improves efficiency jddhs.comispe.org.

Design for Energy Efficiency: Employing energy-efficient reactions, such as microwave-assisted synthesis or flow chemistry, to reduce energy requirements and reaction times jddhs.com.

Use of Renewable Feedstocks: Where possible, using renewable raw materials rather than depleting non-renewable ones jddhs.com.

Implementing these principles in the synthesis of MX2 hydrochloride would lead to improved process efficiency, lower environmental impact, and reduced waste and costs instituteofsustainabilitystudies.comispe.org.

Stereoselective Synthesis of MX2 Hydrochloride Enantiomers and Diastereomers

Given its complex structure (C30H36ClNO11), MX2 hydrochloride is highly likely to possess multiple chiral centers, leading to the existence of enantiomers and diastereomers. For pharmaceutical or specific material applications, it is often crucial to synthesize only one specific stereoisomer due to differing biological activities or physical properties google.comethz.ch. Stereoselective synthesis aims to preferentially form one stereoisomer over others slideshare.netmasterorganicchemistry.com.

Key strategies for achieving stereoselectivity in the synthesis of MX2 hydrochloride would include:

Chiral Pool Approach: Utilizing readily available, naturally occurring enantiomerically pure starting materials (e.g., amino acids, carbohydrates) that already possess the desired stereochemistry ethz.ch. These chiral building blocks serve as scaffolds upon which the rest of the molecule is constructed.

Chiral Auxiliaries: Employing a temporary chiral "appendage" that guides the stereochemical outcome of a reaction. The auxiliary is attached to the substrate, directs the stereoselective reaction, and is then removed, ideally for recycling google.comethz.ch.

Asymmetric Catalysis (Enantioselective Catalysis): Using chiral catalysts (e.g., organocatalysts, transition metal catalysts with chiral ligands, biocatalysts) to induce stereoselectivity in a reaction involving achiral or prochiral substrates ethz.chmasterorganicchemistry.com. This is often the most atom-economical and efficient method for large-scale production.

Resolution of Racemic Mixtures: If a racemic mixture (50:50 mixture of enantiomers) is formed, it can be separated into individual enantiomers. Common resolution methods include:

Diastereomeric Salt Formation: Reacting the racemic mixture (if it contains an acidic or basic functional group) with an enantiomerically pure chiral acid or base to form diastereomeric salts. These salts have different physical properties (e.g., solubility, melting points) and can often be separated by crystallization slideshare.netresearchgate.net. Once separated, the chiral resolving agent can be removed to regenerate the pure enantiomer of MX2 hydrochloride.

Chromatographic Separation: Using chiral stationary phases in chromatography (e.g., HPLC, SFC) to separate enantiomers based on differential interactions slideshare.net.

The choice of stereoselective strategy would depend on the specific structural features of MX2 hydrochloride, the availability of chiral precursors or catalysts, and the desired enantiomeric excess (ee) or diastereomeric excess (de).

Analog Synthesis and Structure-Based Chemical Modification of MX2 Hydrochloride

Analog synthesis and chemical modification are crucial for exploring the structure-activity relationships (SAR) of MX2 hydrochloride, optimizing its properties, and potentially discovering new compounds with enhanced characteristics. Drug analogs are compounds structurally similar to a known compound but differ in certain components, such as functional groups or substructures biomedres.us.

Chemical Transformations for MX2 Hydrochloride Derivative Generation

The generation of derivatives of MX2 hydrochloride would involve a range of chemical transformations, targeting various functional groups present in its complex structure. These modifications aim to alter physicochemical properties, improve binding affinity to specific targets, or modulate biological activity biomedres.usresearchgate.net.

Common chemical transformations for derivative generation include:

Amide Formation: If MX2 hydrochloride contains a carboxylic acid or an amine, amide bonds can be formed by reacting a carboxylic acid with an amine, often using coupling reagents, or by reacting acid chlorides with amines bloomtechz.comsolubilityofthings.com. This is a versatile reaction for introducing new substituents.

Alkylation: Introducing alkyl groups to heteroatoms (e.g., nitrogen, oxygen) or carbon centers. For instance, amines can be alkylated to form secondary or tertiary amines bloomtechz.comacs.org.

Acylation: Introducing acyl groups, for example, by reacting amines or alcohols with acid chlorides or anhydrides to form amides or esters solubilityofthings.com.

Oxidation and Reduction: Interconverting functional groups through oxidation (e.g., alcohols to aldehydes/ketones, amines to N-oxides) or reduction (e.g., ketones to alcohols, nitro groups to amines, imines to amines) solubilityofthings.com.

Functional Group Interconversions (FGIs): Transforming one functional group into another. Examples include converting alcohols to halides, or halides to nitriles, which can then be hydrolyzed to carboxylic acids or reduced to amines.

Hydrolysis: Cleavage of ester or amide bonds using acid or base catalysis to yield carboxylic acids, alcohols, or amines solubilityofthings.com.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto aromatic rings or alkyl chains, which can influence lipophilicity and electronic properties.

Cyclization Reactions: Forming new rings within the molecule, which can constrain conformational flexibility and impact binding.

Click Chemistry: Employing highly efficient, reliable, and selective reactions (e.g., azide-alkyne cycloaddition) for rapid and modular assembly of complex structures from simpler building blocks.

Table 3: Common Chemical Transformations for MX2 Hydrochloride Derivative Generation

| Transformation | Functional Group Change | Example Reagents/Conditions |

| Amidation | -COOH + -NH2 → -CONH- | Coupling reagents (e.g., DCC, EDC), acid chlorides |

| Alkylation | R-NH + R'-X → R-NR' | Alkyl halides, bases |

| Acylation | R-OH + R'-COCl → R-O-COR' | Acid chlorides, acid anhydrides |

| Oxidation | R-CH2OH → R-CHO / R-COOH | PCC, KMnO4, CrO3 |

| Reduction | R-CHO → R-CH2OH | NaBH4, LiAlH4 |

| Hydrolysis | R-COOR' → R-COOH + R'-OH | Acid or base, water |

These chemical modifications allow for systematic exploration of the structural space around MX2 hydrochloride, providing insights into how specific changes impact its properties and potential applications.

Exploration of Synthetic Accessibility and Chemical Space for MX2 Hydrochloride Analogs

The exploration of synthetic accessibility and chemical space is crucial in the development of novel chemical entities, including potential analogs of MX2 hydrochloride. Chemical space refers to the vast ensemble of all possible molecules, estimated to contain at least 1060 organic molecules below 500 Da that are of interest for drug discovery rsc.orgacs.org. Navigating this immense space efficiently is a significant challenge in medicinal chemistry acs.orgmit.edunih.gov.

Synthetic Accessibility Scoring: Synthetic accessibility (SA) scoring is a computational method used to estimate the ease with which a molecule can be synthesized mdpi.comnih.gov. These scores provide a quantitative measure, typically on a scale (e.g., 0-10, where lower values indicate easier synthesis), by considering factors such as molecular fragment contributions and structural complexity mdpi.comnih.govsynthiaonline.com. Tools like SAscore and SYBA are examples of structure-based scoring models that predict synthetic accessibility based on molecular features, including the frequency of molecular fragments in known datasets and structural complexity factors like the number of macrocycles nih.govrsc.org. Route-based scoring models, such as SCScore and RAscore, evaluate synthetic accessibility by analyzing potential synthetic pathways nih.govrsc.org. Integrating SA scoring with AI-based retrosynthesis analysis allows for a more comprehensive evaluation of synthesizability, balancing speed and detail to prioritize simpler routes and avoid non-synthesizable compounds in the early stages of development mdpi.com.

Chemical Space Exploration and Analog Design: The design of analogs aims to modify a lead compound, such as MX2 hydrochloride, to enhance desirable pharmacological effects while minimizing unwanted properties slideshare.netscribd.comwiley-vch.de. This iterative process often involves the design, synthesis, and testing of numerous compounds to explore structure-activity relationships (SARs) rsc.orgnih.gov. Key strategies for analog design include:

Bioisosteric Replacement: Substituting atoms or groups with similar physicochemical properties to modify biological activity, which can reduce toxicity or improve activity slideshare.netscribd.com.

Alteration of Stereochemistry: Modifying the spatial arrangement of atoms, as enantiomeric forms of a drug can differ significantly in potency and toxicity slideshare.netscribd.comwiley-vch.dewvu.edu. Chiral separation is paramount in this context, with regulatory bodies often preferring the active enantiomer wvu.edu.

Functional Group Modification: Introducing or altering functional groups to fine-tune properties slideshare.netscribd.com.

Ring Transformations and Chain Branching: Modifying cyclic systems (opening, expanding, contracting) or altering chain branching to impact pharmacological actions scribd.comwiley-vch.de.

Combinatorial Chemistry: Combinatorial chemistry is a powerful approach for synthesizing large libraries of compounds quickly by systematically combining sets of building blocks osdd.netbalajipharmacy.ac.inslideshare.netacs.org. This method allows for the rapid generation and evaluation of thousands of similar compounds in parallel, accelerating drug discovery efforts balajipharmacy.ac.inslideshare.net. While traditional combinatorial synthesis was initially employed for peptides and oligonucleotides, its focus shifted to small, drug-like organic compounds in the 1990s balajipharmacy.ac.inacs.orgacs.org. Tools like SmiLib, CLEVER, and GLARE facilitate the generation of combinatorial libraries from scaffolds, building blocks, and linkers, enabling the exploration of diverse chemical spaces osdd.net.

Illustrative Data for Synthetic Accessibility Scores of Hypothetical MX2 Hydrochloride Analogs

The table below presents hypothetical synthetic accessibility scores (SAS) for MX2 hydrochloride and a selection of its theoretical analogs, demonstrating how such scores might guide synthetic efforts. A lower SAS indicates easier synthesis.

| Compound Name | PubChem CID (Hypothetical) | Synthetic Accessibility Score (SAS) | Notes |

| MX2 Hydrochloride | 100000001 | 4.5 | Lead compound, moderately accessible |

| MX2 Analog A (Bioisostere) | 100000002 | 3.2 | Improved accessibility due to simpler scaffold |

| MX2 Analog B (Chiral) | 100000003 | 6.8 | Increased complexity due to stereocenter |

| MX2 Analog C (Rigidified) | 100000004 | 5.1 | Slightly more complex due to ring formation |

| MX2 Analog D (Simplified) | 100000005 | 2.9 | Highly accessible, fewer synthetic steps |

Advanced Purification and Isolation Techniques for MX2 Hydrochloride and its Intermediates

Achieving high purity for MX2 hydrochloride and its intermediates is paramount for accurate characterization and subsequent applications. Various advanced purification and isolation techniques are employed, tailored to the specific physicochemical properties of the compounds and the nature of impurities.

Chromatographic Techniques: Chromatography is a cornerstone of organic compound purification, essential for separating complex mixtures and isolating target compounds magicslides.appgilson.comkingdotech.com.cn.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is widely used for purifying active pharmaceutical ingredients (APIs) and intermediates, offering high resolution and capacity gilson.comnih.govnih.govevotec.com. It is particularly effective for separating enantiomers in chiral drug development gilson.comnih.govnih.govmdpi.com. Automated preparative LC/UV/MS systems enable mass-directed purification of chemical libraries, facilitating the isolation of target compounds evotec.com.

Supercritical Fluid Chromatography (SFC): SFC is recognized as a "greener" and highly efficient alternative to traditional liquid chromatography, especially for chiral separations americanpharmaceuticalreview.comchromatographytoday.comdedietrich.comwaters.combohrium.comwikipedia.org. It uses supercritical carbon dioxide as the primary mobile phase, often with an organic co-solvent, offering advantages such as faster separations, reduced solvent consumption, and lower costs americanpharmaceuticalreview.comchromatographytoday.comdedietrich.comwaters.comwikipedia.orgresearchgate.net. SFC excels at purifying low to moderate molecular weight, thermally labile molecules and is increasingly used for both chiral and achiral compounds in the pharmaceutical industry americanpharmaceuticalreview.comchromatographytoday.comwikipedia.org. The compressibility of supercritical CO2 allows for control over solvent strength through pressure and temperature adjustments, impacting retention and selectivity waters.com.

Crystallization Techniques: Crystallization is a widely employed method for the purification of solid organic compounds, including APIs kingdotech.com.cnmicroporetech.comscispace.comgeeksforgeeks.org. It leverages differences in solubility between the target compound and impurities.

Cooling Crystallization: A common batch process where the impure compound is dissolved in a hot solvent, and then the solution is cooled to induce recrystallization of the pure compound, leaving impurities in the solution microporetech.comresearchgate.netsavemyexams.com. Slow cooling often promotes the formation of larger, purer crystals researchgate.net.

Anti-solvent Crystallization: Involves the slow addition of an anti-solvent to a solution of the compound, reducing its solubility and leading to controlled precipitation and crystal growth microporetech.com.

Reverse Anti-solvent Crystallization: The compound solution is added to the anti-solvent, causing rapid supersaturation and spontaneous nucleation microporetech.com.

Supercritical Anti-Solvent (SAS) Crystallization: Utilizes supercritical CO2 to reduce the solubility of an API in a given solvent, triggering controlled precipitation. This method is advantageous for temperature-sensitive compounds and allows for precise particle engineering pharmafeatures.com.

Seeding Techniques: Introducing a small amount of pure material (seed crystals) can initiate crystallization, control particle size, and influence polymorphic form, leading to higher purity and desired crystal habit scispace.comresearchgate.net.

Polymorphism Control: APIs can arrange their molecules into different crystal configurations (polymorphs), which can have different properties. Crystallization processes can be manipulated to control the formation of specific polymorphs microporetech.comscispace.com.

Other Advanced Techniques:

Vacuum Sublimation: A solvent-free recrystallization technique where solids transform directly into gas under vacuum and then re-condense into a pure solid, useful when solvents pose contamination risks geeksforgeeks.orgresearchgate.net.

Liquid-Liquid Extraction (Differential Extraction): Involves selectively dissolving a substance using a suitable solvent, often employed for initial separation or to remove specific impurities kingdotech.com.cngeeksforgeeks.orgresearchgate.netsavemyexams.com.

Drying Agents: Anhydrous inorganic salts are commonly used to remove traces of water from organic products after purification savemyexams.com.

Illustrative Data for Purification Outcomes of MX2 Hydrochloride

The table below provides hypothetical data illustrating the purity and yield achieved using different purification techniques for MX2 hydrochloride, demonstrating the effectiveness and applicability of these methods.

| Purification Technique | Purity of MX2 Hydrochloride (%) | Yield (%) | Key Advantages |

| Preparative HPLC | >99.5 | 85 | High resolution, effective for complex mixtures |

| Supercritical Fluid Chromatography (SFC) | >99.8 | 90 | Faster, greener, excellent for chiral separation americanpharmaceuticalreview.comchromatographytoday.com |

| Recrystallization (Cooling) | 98.0 | 75 | Cost-effective, suitable for bulk purification microporetech.comscispace.com |

| Recrystallization (Anti-solvent) | 99.0 | 80 | Controlled crystal growth, improved purity |

Advanced Spectroscopic and Structural Elucidation of Mx2 Hydrochloride

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of MX2 Hydrochloride

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition or molecular formula. Unlike conventional mass spectrometry, which provides nominal mass, HRMS offers mass measurements with accuracy to several decimal places (e.g., four or more decimal places). savemyexams.comrsc.org This high precision is crucial because different elemental compositions can have the same nominal mass but distinct exact masses due to the mass defect of individual isotopes. nih.gov

For a compound like MX2 hydrochloride, HRMS would be employed to obtain the exact mass of its protonated or deprotonated molecular ion. By comparing this measured exact mass to theoretically calculated exact masses for various possible molecular formulas, the correct elemental composition can be confidently assigned. savemyexams.comacs.org For instance, if MX2 hydrochloride had a nominal mass of 200 Da, HRMS would distinguish between potential formulas like C₁₀H₁₂N₂O₃ (exact mass ~200.0847 Da) and C₁₁H₁₆O₄ (exact mass ~200.1049 Da), assuming the presence of common elements (C, H, N, O, Cl for the hydrochloride). nih.gov

Illustrative Data Table: HRMS Data for MX2 Hydrochloride

| Ion Type | Measured m/z | Calculated m/z (for CₓHyNzCl2) | Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 200.0532 | 200.0530 | 1.0 | C₁₀H₁₃NCl₂ (hypothetical) |

| [M+Na]⁺ | 222.0351 | 222.0349 | 0.9 | C₁₀H₁₂NCl₂Na (hypothetical) |

| [M-Cl]⁺ | 164.0880 | 164.0878 | 1.2 | C₁₀H₁₃NCl (hypothetical) |

Note: The m/z values and molecular formulas in this table are entirely hypothetical and for illustrative purposes only, demonstrating the typical output and interpretation of HRMS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of MX2 Hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. libretexts.orgmicrobenotes.comwikipedia.org It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships within a molecule. microbenotes.comlibretexts.org The principle of NMR relies on the magnetic properties of certain atomic nuclei (those with a non-zero nuclear spin, such as ¹H, ¹³C, and ¹⁵N) when placed in a strong external magnetic field. These nuclei absorb and re-emit electromagnetic radiation at specific radio frequencies, which are sensitive to their local electronic environment. microbenotes.comwikipedia.orgtechnologynetworks.com

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Investigations

One-dimensional (1D) NMR experiments, particularly ¹H NMR and ¹³C NMR, serve as the foundation for structural elucidation.

¹H NMR Spectroscopy : This technique provides information about the number of different proton environments, their chemical shifts (indicating electronic environment), their integration (relative number of protons in each environment), and their splitting patterns (multiplicity, revealing neighboring protons due to spin-spin coupling). libretexts.orgtechnologynetworks.commeasurlabs.comijirset.com For MX2 hydrochloride, a ¹H NMR spectrum would show distinct signals for each unique proton, allowing for the identification of various functional groups (e.g., aromatic, aliphatic, hydroxyl, amine protons) and their immediate surroundings.

¹³C NMR Spectroscopy : ¹³C NMR provides information about the carbon backbone of the molecule. Similar to ¹H NMR, chemical shifts in ¹³C NMR indicate the electronic environment of each carbon atom, offering insights into hybridization, functional groups, and substitution patterns. technologynetworks.commeasurlabs.comtricliniclabs.com While ¹³C NMR signals are typically not integrated due to relaxation differences, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons. bezmialem.edu.tr

¹⁵N NMR Spectroscopy : For nitrogen-containing compounds like MX2 hydrochloride, ¹⁵N NMR can provide direct information about the nitrogen atoms. While less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen, distinguishing between different types of nitrogen (e.g., amine, amide, imine, heterocyclic nitrogen, protonated nitrogen in the hydrochloride salt). measurlabs.comtricliniclabs.combezmialem.edu.tr

Illustrative Data Table: 1D NMR Chemical Shifts for MX2 Hydrochloride (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration (¹H only) | Assignment (Hypothetical) |

| ¹H | 2.15 | s | 3H | -CH₃ |

| ¹H | 3.80 | t | 2H | -CH₂-N⁺H- |

| ¹H | 6.95-7.20 | m | 4H | Aromatic H |

| ¹H | 9.50 | br s | 2H | N⁺H₂ (hydrochloride) |

| ¹³C | 25.3 | - | - | CH₃ |

| ¹³C | 48.7 | - | - | CH₂-N⁺H- |

| ¹³C | 120.5, 128.9, 130.1, 135.2 | - | - | Aromatic C |

| ¹⁵N | -320.0 | - | - | N⁺H₂ (hydrochloride) |

Note: The chemical shifts, multiplicities, integrations, and assignments in this table are entirely hypothetical and for illustrative purposes only.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering crucial insights into molecular connectivity and spatial proximity that are difficult or impossible to obtain from 1D spectra alone. measurlabs.comslideshare.netslideshare.netcreative-biostructure.comwikipedia.org

COSY (COrrelation SpectroscopY) : A homonuclear ¹H-¹H correlation experiment that identifies protons coupled to each other through bonds (typically 2 or 3 bonds). Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, allowing for the mapping of proton spin systems within the molecule. tricliniclabs.comslideshare.netslideshare.netcreative-biostructure.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : A heteronuclear experiment that correlates protons with the carbons (or other heteronuclei like ¹⁵N) to which they are directly attached (one-bond correlations). tricliniclabs.comslideshare.netslideshare.netcreative-biostructure.comwikipedia.org HSQC spectra are invaluable for assigning proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : A heteronuclear experiment that reveals correlations between protons and carbons (or other heteronuclei) that are separated by two, three, or even four bonds. tricliniclabs.comslideshare.netslideshare.netcreative-biostructure.com HMBC cross-peaks are critical for establishing long-range connectivity, identifying quaternary carbons, and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect SpectroscopY) : A homonuclear ¹H-¹H experiment that identifies protons that are spatially close to each other, regardless of whether they are directly bonded. slideshare.netslideshare.netcreative-biostructure.comlibretexts.org NOESY correlations arise from through-space dipolar interactions (Nuclear Overhauser Effect, NOE) and are essential for determining the three-dimensional structure and stereochemistry of a molecule. ijirset.comcreative-biostructure.comlibretexts.org

Illustrative Data Table: 2D NMR Correlations for MX2 Hydrochloride (Hypothetical)

| 2D NMR Experiment | Correlated Nuclei | Example Correlation | Structural Implication |

| COSY | ¹H - ¹H | H-α (2.15 ppm) with H-β (3.80 ppm) | Indicates -CH₃ is adjacent to -CH₂- |

| HSQC | ¹H - ¹³C | H-α (2.15 ppm) with C-α (25.3 ppm) | Confirms CH₃ group |

| H-β (3.80 ppm) with C-β (48.7 ppm) | Confirms CH₂ group | ||

| HMBC | ¹H - ¹³C | H-α (2.15 ppm) with Aromatic C-ipso (135.2 ppm) | Connects CH₃ to aromatic ring |

| H-β (3.80 ppm) with Aromatic C-ortho (128.9 ppm) | Connects CH₂ to aromatic ring | ||

| NOESY | ¹H - ¹H | H-ortho (7.20 ppm) with N⁺H₂ (9.50 ppm) | Suggests spatial proximity of aromatic ring and protonated amine |

Note: The correlations and structural implications in this table are entirely hypothetical and for illustrative purposes only.

X-ray Crystallography for Solid-State Structural Determination of MX2 Hydrochloride

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. libretexts.orgazom.comazolifesciences.com It provides highly accurate bond lengths, bond angles, and torsion angles, offering an unequivocal confirmation of the molecular structure elucidated by spectroscopic methods. The technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct an electron density map from which atomic positions are determined. libretexts.orgfiveable.meiastate.edu For MX2 hydrochloride, obtaining a high-quality single crystal would be the first critical step.

Illustrative Data Table: X-ray Crystallography Data for MX2 Hydrochloride (Hypothetical)

| Parameter | Value (Hypothetical) | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell Dimensions | a = 10.5 Å | Å |

| b = 12.8 Å | Å | |

| c = 7.2 Å | Å | |

| β = 98.5° | ° | |

| Volume | 950.0 | ų |

| Z (molecules per unit cell) | 4 | - |

| R1 Factor | 0.035 | - |

Note: The values in this table are entirely hypothetical and for illustrative purposes only.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography provides crucial information about how molecules arrange themselves in the crystal lattice, known as crystal packing. This analysis reveals the nature and extent of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which dictate the physical properties of the solid material. scivisionpub.comiucr.orgmdpi.comscirp.org

For MX2 hydrochloride, the analysis would identify the key interactions stabilizing the crystal structure. Given its hydrochloride nature, strong hydrogen bonds involving the protonated amine and chloride counterion would be expected to play a significant role in its crystal packing. These interactions can be visualized and quantified using tools like Hirshfeld surface analysis and 2D fingerprint plots, which highlight specific interatomic contacts (e.g., H···Cl, N···H, C···H). iucr.orgscirp.orgmdpi.com Understanding these interactions is vital for predicting and controlling properties like solubility, stability, and dissolution rate. mdpi.com

Polymorphism and Co-crystallization Studies of MX2 Hydrochloride

X-ray crystallography is also instrumental in studying polymorphism and co-crystallization.

Polymorphism : Polymorphism is the ability of a chemical compound to exist in more than one crystalline form, each with a distinct crystal lattice structure, even though they share the same chemical formula. mt.comiucr.orgijsra.net Different polymorphs can exhibit varying physical properties, including melting point, solubility, dissolution rate, and stability, which are critical considerations for pharmaceutical compounds. mt.comijsra.net X-ray diffraction patterns are unique "fingerprints" for each polymorph, allowing for their identification and characterization. mt.com Should MX2 hydrochloride exhibit polymorphism, X-ray crystallography would be used to determine the distinct crystal structures of each polymorphic form, providing insights into the molecular packing differences responsible for their varied properties.

Compound Names and PubChem CIDs

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights of MX2 Hydrochloride

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a cornerstone for the identification of functional groups and the elucidation of conformational insights in organic compounds, including MX2 hydrochloride. Both techniques probe the vibrational modes of molecules, providing a unique "fingerprint" that corresponds to specific bonds and their environments specac.com.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. When bonds within a molecule absorb infrared energy, they vibrate more vigorously, leading to characteristic absorption bands in the spectrum specac.com. For MX2 hydrochloride, key functional groups such as C-H, C=O, O-H, and N-H would exhibit distinct absorption patterns. Notably, hydrochloride salts typically show very strong, broad absorption bands in the IR spectra, often observed between 2600 and 2200 cm⁻¹, which are characteristic of protonated amine stretches (N-H⁺) nih.govspectroscopyonline.com. The presence of primary, secondary, or tertiary amine hydrochloride can often be differentiated by the number and position of these N-H⁺ stretching vibrations spectroscopyonline.com. For instance, primary amine salts (NH₃⁺) feature two peaks from asymmetric and symmetric bending vibrations, generally between 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively spectroscopyonline.com.

Hypothetical Vibrational Spectroscopy Data for MX2 Hydrochloride:

| Functional Group/Vibration | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Interpretation |

| N-H⁺ Stretch (Hydrochloride) | 2600-2200 (Broad, Strong) nih.govspectroscopyonline.com | ~2500-2200 (Variable) | Characteristic of protonated amine salt |

| C-H Stretch (Aliphatic) | 3000-2850 (Strong) libretexts.org | 2990-2850 (Strong) | Alkyl groups |

| C=O Stretch (Carbonyl) | 1750-1650 (Strong, Sharp) specac.comlibretexts.org | 1750-1650 (Strong) | Ketone, aldehyde, ester, or carboxylic acid |

| O-H Stretch (Alcohol/Acid) | 3600-3200 (Broad) specac.comlibretexts.org | 3600-3200 (Broad) | Hydroxyl group |

| N-H Bend (Primary Amine Salt) | 1625-1560 (Medium) spectroscopyonline.com | 1625-1560 (Medium) | Asymmetric bending of NH₃⁺ |

| C=N⁺ Stretch (Imine, if present) | ~1635 (Medium) nih.gov | ~1635 (Medium) nih.gov | Shifted from C=N due to protonation |

| C-N Stretch | 1250-1020 (Medium) researchgate.net | 1250-1020 (Medium) | Amine or other nitrogen-containing group |

| Fingerprint Region | 1500-500 (Complex) specac.com | 1500-500 (Complex) | Unique molecular fingerprint, conformational sensitivity specac.com |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of MX2 Hydrochloride

Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical characterization of chiral molecules like MX2 hydrochloride. These techniques exploit the differential interaction of chiral compounds with circularly polarized light to provide information about their absolute configuration and conformational preferences scribd.comacs.orgresearchgate.netpace.eduresearchgate.net.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active compound as a function of wavelength slideshare.netbhu.ac.in. All optically active compounds exhibit CD in the region of their absorption bands bhu.ac.in. The resulting CD spectrum, typically plotting molar ellipticity versus wavelength, provides characteristic signals known as Cotton effects (positive or negative peaks and troughs) near electronic absorption bands slideshare.netkud.ac.in. The sign and magnitude of the Cotton effect are directly related to the absolute configuration and the three-dimensional arrangement of chromophores within the molecule pace.edukud.ac.injasco-global.com. For MX2 hydrochloride, if it possesses chirality and suitable chromophores (e.g., carbonyl groups, aromatic rings), CD spectroscopy would reveal distinct Cotton effects. Analysis of these effects, often aided by empirical rules or quantum mechanical calculations, would be crucial for assigning its absolute stereochemistry and understanding its conformational mobility in solution scribd.comresearchgate.netresearchgate.net.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the variation of optical rotation as a function of wavelength scribd.comslideshare.net. While CD measures differential absorption, ORD measures differential refraction (circular birefringence) pace.edu. ORD spectra can be classified into plain curves (where specific rotation changes monotonically with wavelength) and Cotton effect curves (exhibiting characteristic maxima and minima near absorption bands) kud.ac.in. Historically, ORD was widely used for determining the absolute configuration of chiral molecules, particularly carbonyl compounds researchgate.netslideshare.net. Although CD has largely superseded ORD due to its stronger information content, both techniques provide complementary insights into the stereochemical properties of chiral molecules pace.edu. For MX2 hydrochloride, ORD would provide an additional dimension of stereochemical information, especially if its chromophores are not strongly absorbing in the CD-accessible region, or to corroborate CD findings.

Hypothetical Chiroptical Spectroscopy Data for MX2 Hydrochloride:

| Technique | Wavelength Range (nm) | Observed Phenomenon | Stereochemical Insight |

| CD | 180-400 (UV-Vis region) | Cotton Effect (Positive/Negative) | Absolute configuration, conformation of chromophores, presence of chiral centers researchgate.netpace.edujasco-global.com |

| ORD | 200-700 (UV-Vis region) | Plain Curve or Cotton Effect | Absolute configuration, conformational studies, optical purity researchgate.netkud.ac.in |

Advanced Spectroscopic Techniques for Analyzing MX2 Hydrochloride in Complex Matrices

Analyzing MX2 hydrochloride in complex matrices (e.g., biological fluids, pharmaceutical formulations) presents unique challenges due to potential matrix effects, which can suppress or enhance analyte signals tandfonline.com. Advanced spectroscopic techniques, often in hyphenated configurations, are crucial for overcoming these challenges and enabling accurate identification and quantification ijpsjournal.comchromatographytoday.comijnrd.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the detection and identification power of mass spectrometry (MS) researchgate.netwisdomlib.org. LC effectively separates MX2 hydrochloride from other components in a complex matrix, reducing matrix effects and improving detection sensitivity and specificity researchgate.netprimescholars.com. The mass spectrometer then provides molecular weight information and characteristic fragmentation patterns, allowing for unambiguous identification and quantification of MX2 hydrochloride even at trace levels researchgate.net. LC-MS/MS (tandem mass spectrometry) offers even higher selectivity and sensitivity, making it a "gold standard" for analyzing pharmaceuticals in complex biological matrices researchgate.net. Matrix effects in LC-MS, such as ion suppression or enhancement, are a critical consideration and are often mitigated through robust sample preparation and the use of internal standards tandfonline.comchromatographyonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile forms of MX2 hydrochloride (or its derivatives), GC-MS is an excellent choice. This technique couples gas chromatography (GC) for separation with MS for detection conquerscientific.comthermofisher.com. GC-MS is widely used in forensic toxicology and pharmaceutical analysis for identifying and quantifying drugs in biological samples due to its high sensitivity, specificity, and reliability conquerscientific.commdpi.comnih.govvermont.gov. The separated components are ionized, and their mass-to-charge ratios are measured, generating a "molecular fingerprint" that can be compared against extensive reference libraries for positive identification vermont.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally used for pure compound characterization, NMR spectroscopy, particularly quantitative NMR (qNMR) and 2D NMR techniques, has gained prominence for analyzing compounds in complex mixtures researchgate.netamericanpharmaceuticalreview.comnih.govresearchgate.net. NMR offers non-destructive quantitative access to structural and dynamic information at the atomic level americanpharmaceuticalreview.com. For MX2 hydrochloride in a complex matrix, 1D ¹H NMR can provide quantitative analysis, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for resolving overlapping signals and providing detailed structural information, even for previously unknown compounds within the mixture nih.govresearchgate.net. Although NMR is generally less sensitive than MS, its non-selective nature and ability to provide direct structural information make it a powerful complementary tool, especially when dealing with matrix components that might interfere with MS ionization researchgate.netrsc.org.

Hyphenated Spectroscopic Techniques: The integration of separation techniques with spectroscopic detection methods, known as hyphenated techniques, has revolutionized complex sample analysis ijpsjournal.comchromatographytoday.comijnrd.orgijsrtjournal.com. Beyond LC-MS and GC-MS, other relevant hyphenated techniques include:

LC-NMR: Combines liquid chromatography with NMR spectroscopy, allowing for direct structural analysis of separated compounds, providing insights that other techniques may not wisdomlib.orgrsc.org. This is particularly useful for polar compounds in complex matrices rsc.org.

LC-FTIR: Couples liquid chromatography with FTIR spectroscopy, enabling the identification of organic molecules separated by LC based on their characteristic infrared absorptions ijnrd.orgijsrtjournal.com.

These advanced and hyphenated techniques provide enhanced sensitivity, selectivity, and speed, enabling comprehensive insights into the identity, purity, and quantity of MX2 hydrochloride within challenging sample environments ijpsjournal.comchromatographytoday.comijnrd.org.

Theoretical and Computational Chemistry Approaches for Mx2 Hydrochloride

Predictive Modeling for MX2 Hydrochloride Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights (Focus on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools that establish mathematical correlations between the structural features of chemical compounds and their biological activities or physicochemical properties neovarsity.orgjopir.inoup.com. For MX2 hydrochloride, QSAR would involve transforming its chemical structure into numerical descriptors, which are then used in mathematical formulas to quantitatively predict its properties or activity based on structural or physicochemical characteristics neovarsity.orgslideshare.net. The fundamental principle of QSAR is that variations in the biological activity of a series of chemicals are correlated with variations in their structural, physical, and chemical properties oup.com.

Molecular Descriptors and Their Role: The success of a QSAR study heavily relies on the selection of relevant structural parameters, known as molecular descriptors, that effectively capture the essential features of the chemical structures tandfonline.comslideshare.net. These descriptors numerically encode various chemical properties of molecules and can be broadly categorized based on the dimensionality of the information they represent neovarsity.orgslideshare.netnih.gov:

0D Descriptors (Constitutional): These are the simplest descriptors, derived solely from the molecular formula, such as molecular weight, number of atoms, or number of specific atom types (e.g., carbon count, hydrogen bond donors/acceptors). They provide basic information independent of connectivity or 3D arrangement neovarsity.orgslideshare.netnih.gov.

1D Descriptors (Fragment Counts): These describe the presence or absence of specific substructures or fragments within the molecule slideshare.net.

2D Descriptors (Topological): These descriptors consider the structural connectivity of atoms and bonds, treating the molecule as a labeled graph neovarsity.orgslideshare.netnih.gov. Examples include topological indices (e.g., Wiener index, Randic index) and molecular fingerprints, which quantify chemical similarity and capture size, shape, and electronic distribution neovarsity.orgslideshare.net.

3D Descriptors (Geometric/Quantum-Chemical): These descriptors account for the three-dimensional conformation of the molecule, including molecular shape, electrostatic properties, and 3D pharmacophore features, which are crucial for interactions with other molecules neovarsity.orgslideshare.net. Quantum-chemical (QM) descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), or partial atomic charges, provide insights into electronic configurations and reactivity afjbs.comnih.govprotoqsar.com.

Mechanistic Insights from Structural Parameters: By analyzing the relationships between these structural parameters and a measured property or activity of MX2 hydrochloride, QSAR models can provide significant mechanistic insights. For instance, if a QSAR model for MX2 hydrochloride indicates a strong correlation between its lipophilicity (e.g., logP, a 1D descriptor) and its membrane permeability, it suggests that the compound's ability to cross biological membranes is primarily driven by its fat solubility. Similarly, if electronic descriptors (e.g., LUMO energy, a 3D descriptor) are highly correlated with a specific reactivity, it can imply that electron transfer processes are critical to its mechanism of action protoqsar.com.

The interpretation of the descriptors included in a robust QSAR model allows medicinal chemists to understand which properties are important for the mechanism of action, guiding further structural modifications for MX2 hydrochloride derivatives jopir.intandfonline.com. For example, a QSAR study on MX2 hydrochloride's interaction with a hypothetical target might reveal that specific steric features (3D descriptors) are essential for optimal binding, suggesting that bulky substituents at certain positions could enhance activity.

Table 1: Illustrative Structural Parameters for QSAR Analysis of MX2 Hydrochloride

| Descriptor Category | Example Descriptor | Description | Potential Mechanistic Insight for MX2 Hydrochloride |

| 0D (Constitutional) | Molecular Weight (MW) | Sum of atomic weights of all atoms in MX2 hydrochloride. | Impact on absorption, distribution, and overall size. |

| 1D (Physicochemical) | LogP (Partition Coefficient) | Measure of lipophilicity; ratio of concentration in octanol (B41247) to water. | Influence on membrane permeability and bioavailability. neovarsity.orgslideshare.net |

| 2D (Topological) | Wiener Index | Sum of distances between all pairs of atoms in the molecular graph. | Reflection of molecular compactness and branching, affecting transport or binding. |

| 2D (Fingerprints) | ECFP4 Fingerprint | Bit string representing the presence of specific substructures within MX2 hydrochloride. | Chemical similarity to known active compounds, indicating shared binding motifs. researchgate.net |

| 3D (Electronic) | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicator of electron-accepting ability, relevant for electrophilic reactions or interactions. protoqsar.com |

| 3D (Steric) | Molecular Volume | The total space occupied by the MX2 hydrochloride molecule. | Influence on receptor binding site fit and steric hindrance in reactions. |

Machine Learning Applications in MX2 Hydrochloride Research (e.g., spectral prediction, reaction outcome)

Machine Learning (ML) techniques have revolutionized various aspects of chemical research, offering significant advancements over traditional computational and experimental methods afjbs.comijnc.irtaylorandfrancis.com. In the context of MX2 hydrochloride research, ML models can be trained on vast datasets to identify complex patterns and make predictions, thereby accelerating discovery and optimization processes afjbs.comtaylorandfrancis.com.

Spectral Prediction: One prominent application of ML in chemistry is the prediction of spectroscopic data. Interpreting complex spectra like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) can be time-consuming and challenging, especially for novel compounds like MX2 hydrochloride or its derivatives nih.gov. ML models, particularly deep learning architectures, can be trained to predict these spectra directly from the molecular structure of MX2 hydrochloride, or vice versa nih.govacs.orgacs.orgthemoonlight.io.

NMR Spectral Prediction: ML models can predict chemical shifts and coupling constants for individual atoms within MX2 hydrochloride. This capability is invaluable for structural elucidation, allowing researchers to confirm proposed structures or differentiate between isomers without extensive experimental synthesis and measurement acs.orgthemoonlight.io.

Mass Spectrometry (MS) Prediction: ML algorithms can predict fragmentation patterns in MS, which are critical for identifying unknown chemical structures. For MX2 hydrochloride, an ML model could predict the characteristic ions that would appear in its mass spectrum, aiding in its detection and structural confirmation nih.govacs.orgharvard.edu.

Infrared (IR) Spectral Prediction: Predicting IR vibrational modes for MX2 hydrochloride can help in identifying the presence of specific functional groups within the molecule, providing insights into its bonding and molecular vibrations nih.govacs.org.

These predictive capabilities enable rapid spectral analysis without the need for costly and time-consuming experimental measurements, making it possible to expand spectral libraries and identify compounds more efficiently nih.govacs.orgthemoonlight.io.

Reaction Outcome Prediction: ML is also extensively applied to predict the outcomes of chemical reactions involving compounds like MX2 hydrochloride. This includes forecasting the major product(s), predicting reaction yields, and determining selectivity (e.g., regioselectivity, stereoselectivity) ijnc.irnih.goveurekalert.orgrjptonline.org.

Product Prediction: Given MX2 hydrochloride as a reactant and specific reaction conditions, ML models can predict the most likely product(s). This is achieved by training models on large datasets of known reactions, allowing them to learn the complex interplay of molecular structures and reaction conditions ijnc.irnih.gov.

Yield Prediction: Predicting the yield of a reaction involving MX2 hydrochloride is crucial for optimizing synthetic routes and reducing experimental trial-and-error. ML models can analyze various factors, such as reactant concentrations, temperature, and catalysts, to forecast the expected yield eurekalert.orgrjptonline.org.

Selectivity Prediction: In organic synthesis, controlling the selectivity of a reaction is paramount. ML can predict the regioselectivity (where a reaction occurs on a molecule) or stereoselectivity (the formation of specific stereoisomers) for reactions involving MX2 hydrochloride. This is particularly important as the positioning of groups, size, shape, and electronic properties of molecules can significantly impact reaction outcomes eurekalert.org.

By integrating chemical knowledge with ML algorithms, researchers can gain a better understanding of how MX2 hydrochloride interfaces with other molecules and how its electronic states and steric effects influence reaction pathways eurekalert.orgresearchgate.net. This allows for more streamlined synthesis planning and optimization.

Table 2: Illustrative Machine Learning Applications for MX2 Hydrochloride Research

| Application Area | ML Task | Data Input (for MX2 Hydrochloride) | Predicted Output | Potential Impact on MX2 Hydrochloride Research |

| Spectral Prediction | NMR Chemical Shifts | MX2 hydrochloride molecular structure (SMILES, graph) | Proton and Carbon-13 NMR chemical shifts | Rapid structural elucidation and confirmation. acs.orgthemoonlight.io |

| Mass Fragmentation | MX2 hydrochloride molecular structure | Predicted MS fragmentation pattern | Identification of unknown MX2 hydrochloride derivatives. nih.govacs.orgharvard.edu | |

| IR Vibrational Modes | MX2 hydrochloride molecular structure | Predicted IR spectrum (absorption peaks) | Confirmation of functional groups present in MX2 hydrochloride. nih.gov | |

| Reaction Outcome Prediction | Product Prediction | MX2 hydrochloride structure, co-reactants, conditions | Most likely reaction product(s) | Guiding synthetic strategy for MX2 hydrochloride derivatives. ijnc.irnih.gov |

| Yield Prediction | MX2 hydrochloride structure, catalyst, temperature, solvent | Expected reaction yield (%) | Optimization of synthetic pathways for MX2 hydrochloride. eurekalert.orgrjptonline.org | |

| Selectivity Prediction | MX2 hydrochloride structure, reaction site, reagents | Regioselectivity, stereoselectivity | Designing reactions with desired specific outcomes for MX2 hydrochloride. eurekalert.org |

Mechanistic Investigations of Biological Interactions of Mx2 Hydrochloride in Vitro and in Vivo, Non Human Models

Cellular Uptake and Subcellular Localization Studies of MX2 Hydrochloride

Studies on the cellular pharmacology of MX2, a morpholino anthracycline, reveal distinct uptake and distribution characteristics compared to other anthracyclines like Adriamycin (ADM). Investigations in human myelogenous leukemia K562 cells and their ADM-resistant subline (K562/ADM) showed that MX2 accumulates in cells more rapidly than ADM. nih.gov The intracellular concentration of MX2 reached a steady state within 30 minutes of incubation, whereas ADM required over 90 minutes. nih.gov

Furthermore, the retention of MX2 within cells is notably high, with over 70% of the compound remaining after 150 minutes of incubation in a drug-free medium. nih.gov This efficient accumulation and high retention may contribute to its ability to circumvent pleiotropic drug resistance. nih.gov For instance, while ADM-resistant K562/ADM cells accumulated 3.3-fold less ADM than the sensitive parent cell line, they accumulated only 1.3-fold less MX2. nih.gov

Confocal laser scanning microscopy of rat C6 and human T98G glioma cells demonstrated that the fluorescence of MX2 was predominantly observed in the cytoplasm, although it was also present in the nucleus. This is in contrast to ADM, which was mainly confined to the nucleus in the same cell lines. The influx and efflux of MX2 were found to be much more rapid and extensive than those of ADM in these glioma cells.

| Parameter | MX2 | Adriamycin (ADM) | Cell Lines | Source |

|---|---|---|---|---|

| Time to Reach Steady State | ~30 minutes | >90 minutes | K562, K562/ADM | nih.gov |

| Accumulation Ratio (Resistant/Sensitive) | 1 : 1.3 | 1 : 3.3 | K562/ADM vs. K562 | nih.gov |

| Retention After 150 min | >70% | Not Specified | K562, K562/ADM | nih.gov |

| Primary Subcellular Localization | Cytoplasm | Nucleus | C6, T98G Glioma |

Molecular Target Identification and Mechanistic Binding Analysis of MX2 Hydrochloride

While specific biophysical characterizations of MX2 hydrochloride interactions using methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) are not detailed in the available literature, studies have investigated its binding to DNA. Research comparing MX2 to its parent compound, 13-deoxo-10-hydroxycarminomycin (R20X2), demonstrated that MX2 has a poor binding activity to DNA. nih.gov The amount of R20X2 bound to DNA isolated from P388 leukemia cells was significantly larger than that of MX2. nih.gov This reduced interaction with DNA is suggested to contribute to the lower cytotoxicity of MX2 compared to its parent compound. nih.gov

The primary molecular target for anthracyclines, the class to which MX2 belongs, is widely recognized as DNA topoisomerase II. nih.govineosopen.org These compounds act as "topoisomerase poisons" rather than simple enzymatic inhibitors. nih.govcuni.cz The mechanism involves the stabilization of a key intermediate in the enzyme's catalytic cycle, the topoisomerase II-DNA cleavage complex (Top2cc). nih.gov In this complex, the DNA strands are cut and covalently linked to the enzyme. nih.gov By stabilizing this state, MX2 prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. nih.govcuni.cz This action is particularly cytotoxic to proliferating cancer cells, as the collision of replication forks with these stable cleavage complexes results in irreversible DNA damage, ultimately triggering apoptotic cell death. nih.gov While this is the established mechanism for the drug class, specific kinetic and inhibition constants for MX2's interaction with topoisomerase II are not available in the reviewed literature.

Modulation of Cellular Signaling Pathways by MX2 Hydrochloride (Focus on molecular mechanisms)

Specific studies detailing global gene expression or proteomic profiling of cells in response to MX2 hydrochloride exposure were not identified in the reviewed research.

MX2 hydrochloride has been shown to be a potent inducer of apoptosis. In studies involving human megakaryocytic leukemia cell lines (CMK, CMK11-5, MEG-01, and UT-7), MX2 was found to trigger programmed cell death. nih.gov The induction of apoptosis was quantified using methods such as the in situ terminal deoxynucleotide transferase assay and histone-associated DNA fragmentation assays. nih.gov The cytotoxic effects of MX2 on these cells were diminished by the presence of various apoptosis inhibitors, confirming that apoptosis is a key mechanism in its antitumor activity. nih.gov

The mechanism of apoptosis induction is directly linked to MX2's role as a topoisomerase II poison. The generation of irreversible DNA double-strand breaks is a critical damage signal that initiates downstream apoptotic signaling cascades. nih.gov While direct studies on the effect of MX2 on the cell cycle are limited, other morpholine (B109124) derivatives of anthracyclines have been shown to cause cell cycle arrest in the G2/M phase. nih.gov This G2/M arrest is a characteristic outcome of topoisomerase II inhibition, as the enzyme's function is crucial for segregating chromosomes before mitosis. nih.gov

| Cell Lines Studied | Observed Effect | Confirmatory Assays | Underlying Mechanism | Source |

|---|---|---|---|---|

| Human Megakaryocytic Leukemia (CMK, CMK11-5, MEG-01, UT-7) | Induction of Apoptosis | In situ terminal deoxynucleotide transferase assay, Histone-associated DNA fragmentation assay | Linked to Topoisomerase II poisoning and subsequent DNA damage | nih.gov |

Mechanistic Studies in Model Organisms (e.g., C. elegans, Drosophila, Zebrafish, Rodents - strictly mechanistic, avoiding clinical outcomes)

Mechanistic investigations in non-human model organisms have provided foundational insights into the biological interactions of MX2 hydrochloride. These studies, while not focused on clinical results, are crucial for understanding the compound's fundamental effects on physiological processes and for identifying potential biomarkers of its activity. Research has primarily been conducted in rodent models, with a focus on the cellular and molecular consequences of MX2 exposure.

Investigation of MX2 Hydrochloride's Influence on Specific Physiological Processes

Studies in rodent models, particularly in rats, have shed light on the cytotoxic and cellular mechanisms of MX2 hydrochloride. The primary focus of this research has been on its effects within the context of malignant glioma cells, both in vitro and in vivo.

In a study involving rats with intracerebrally implanted C6 glioma tumors, intravenous administration of MX2 demonstrated significant cytotoxic effects against the glioma cells. nih.gov Ultrastructural studies of these tumor cells revealed cellular damage consistent with a potent anti-neoplastic agent. nih.gov The lipophilic nature of MX2, a morpholino anthracycline, facilitates its accumulation in tumor tissues. nih.gov

The fundamental mechanism of action for anthracyclines, the class to which MX2 belongs, involves interference with DNA replication and repair. ineosopen.org While research on MX2 is specific, the broader understanding of anthracyclines suggests that a key physiological process influenced by these compounds is the induction of DNA damage. Studies on human leukemia cell lines have shown that MX2 is effective at causing both single and double-strand DNA breaks. nih.gov It is understood that MX2's ability to induce these breaks is a critical aspect of its cytotoxic effect. nih.gov

Furthermore, the cellular uptake and retention of MX2 are distinct physiological processes that have been investigated. In vitro studies using both rat (C6) and human (T98G) glioma cells demonstrated that MX2 has a predominant distribution in the cytoplasm over the nucleus. nih.gov This subcellular localization is a key aspect of its physiological interaction within the cell.

The interaction of MX2 with cellular transport mechanisms has also been a subject of investigation. Research indicates that MX2 is a substrate for efflux pumps, which are cellular mechanisms for removing foreign substances. nih.gov Despite this, MX2 demonstrates rapid and substantial intracellular accumulation, which is a key factor in its biological activity. nih.govnih.gov

The table below summarizes the observed effects of MX2 on specific physiological processes in a rodent model system.

| Model Organism | Cell Type | Physiological Process Affected | Observed Effect |

| Rat | C6 Glioma Cells | Cytotoxicity | Induction of cell death in vivo. nih.gov |

| Rat | C6 Glioma Cells | Subcellular Distribution | Predominant accumulation in the cytoplasm. nih.gov |

| Rat | C6 Glioma Cells | DNA Integrity | Implied induction of DNA damage leading to cytotoxicity, consistent with its class of compounds. ineosopen.orgnih.gov |

Identification of Mechanistic Biomarkers in Non-Human Biological Systems

The identification of mechanistic biomarkers is essential for understanding the specific molecular interactions of a compound. For MX2 hydrochloride, research points to markers of DNA damage as primary candidates for mechanistic biomarkers.

The formation of DNA single and double-strand breaks is a direct consequence of MX2's mechanism of action. nih.gov Therefore, the presence of these breaks, or the activation of cellular pathways that respond to DNA damage, could serve as specific biomarkers of MX2's biological activity. While topoisomerase II activity itself was not found to be significantly different in one study, the downstream consequences of its interaction with MX2 leading to DNA breaks are key mechanistic indicators. nih.gov

In the broader context of anthracycline-induced effects, which can inform potential biomarkers for MX2, several proteins and mRNAs related to extracellular matrix remodeling have been identified in animal models. nih.gov For instance, meta-analyses of studies in mice, rats, rabbits, and pigs have shown that markers such as collagens, matrix metalloproteinases (MMPs), and inflammatory markers are upregulated following anthracycline administration. nih.gov Specifically, MMP2 and MMP9 have been shown to be upregulated in response to anthracycline-induced cardiomyopathy. nih.gov While these are related to a specific pathology not directly addressed in the mechanistic studies of MX2, they represent the types of biomarkers that can be modulated by this class of compounds.

The table below outlines potential mechanistic biomarkers for MX2 hydrochloride based on its known cellular effects and the broader understanding of its compound class.

| Biomarker Category | Potential Biomarker | Rationale | Model System Context |

| DNA Damage | DNA single-strand breaks | Direct effect of MX2's mechanism of action. nih.gov | In vitro human cell lines, with implications for in vivo rodent models. |

| DNA Damage | DNA double-strand breaks | Direct effect of MX2's mechanism of action. nih.gov | In vitro human cell lines, with implications for in vivo rodent models. |

| Extracellular Matrix Remodeling | Matrix Metalloproteinase 2 (MMP2) | Upregulated in response to anthracyclines. nih.gov | General animal models of anthracycline effects. |

| Extracellular Matrix Remodeling | Matrix Metalloproteinase 9 (MMP9) | Upregulated in response to anthracyclines. nih.gov | General animal models of anthracycline effects. |

Pharmacokinetic and Biotransformation Studies of Mx2 Hydrochloride Mechanistic Focus

Mechanistic Pathways of Absorption, Distribution, Metabolism, and Excretion (ADME) of MX2 Hydrochloride

The ADME processes dictate the systemic exposure and ultimate fate of MX2 hydrochloride in biological systems. Understanding these mechanistic pathways is essential for predicting its therapeutic efficacy and potential interactions.

In vitro permeability and transport studies, such as those utilizing Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA), are fundamental for assessing the passive and active transport mechanisms that govern drug absorption. Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelium, allowing for the evaluation of drug permeability across biological barriers and the identification of efflux or influx transporters. PAMPA offers a high-throughput method for assessing passive permeability across a lipid membrane. While specific in vitro permeability and transport data for MX2 hydrochloride from Caco-2 or PAMPA studies were not detailed in the available literature, such investigations are typically employed to predict oral bioavailability and identify potential transporter-mediated drug disposition.

Tissue distribution studies in preclinical models are vital for understanding how a drug is distributed throughout the body's various organs and tissues following administration. This information helps to determine the drug's target site exposure and potential for accumulation in non-target tissues. Compartmental modeling, a mathematical approach, is used to describe and predict the drug's concentration-time profile in different body compartments.

For MX2 hydrochloride, the mean volume of distribution at steady state has been reported as 1460 ± 749 liters in patients with advanced malignant disease, indicating extensive distribution into tissues nih.gov. While specific details on the distribution to individual tissues in preclinical models were not provided, a large volume of distribution generally suggests that the compound readily leaves the bloodstream and distributes into peripheral tissues.

Table 1: Key Pharmacokinetic Parameters of MX2 Hydrochloride

| Parameter | Value (Mean ± SD) | Unit | Source |

| Total Systemic Plasma Clearance (CL) | 2.98 ± 1.68 | L/min | nih.gov |

| Volume of Distribution at Steady State | 1460 ± 749 | L | nih.gov |

| Elimination Half-Life | 10.8 ± 5.1 | hours | nih.gov |

Metabolism is a primary pathway for the biotransformation and elimination of drugs. For MX2 hydrochloride, studies have identified several metabolites. The mean elimination half-lives of its metabolites, designated M1, M2, M3, and M4, have been characterized nih.gov. These findings suggest that MX2 hydrochloride undergoes significant metabolic transformation.

Table 2: Elimination Half-Lives of MX2 Hydrochloride Metabolites

| Metabolite | Elimination Half-Life (Mean ± SD) | Unit | Source |

| M1 | 11.8 ± 5.0 | hours | nih.gov |

| M2 | 21.9 ± 11.8 | hours | nih.gov |

| M3 | 19.0 ± 11.3 | hours | nih.gov |

| M4 | 12.3 ± 6.3 | hours | nih.gov |

The precise enzymatic pathways (e.g., cytochrome P450 enzymes, glucuronidation, sulfation) responsible for the formation of these metabolites were not explicitly detailed in the provided search results. However, as a morpholino anthracycline, its metabolism is likely to involve a range of phase I (e.g., reduction, oxidation) and phase II (e.g., conjugation) reactions, similar to other anthracyclines nih.gov.

Excretion is the process by which drugs and their metabolites are removed from the body, primarily through renal (kidney) or hepatic (liver) pathways. Clearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time.

Mechanistic Drug-Drug Interaction Investigations Involving MX2 Hydrochloride (e.g., enzyme inhibition/induction)

Drug-drug interactions (DDIs) can significantly alter the pharmacokinetics and pharmacodynamics of co-administered medications, potentially leading to altered efficacy or increased toxicity. Mechanistic DDI investigations aim to identify the specific enzymes or transporters involved in these interactions.

A notable drug-drug interaction involving MX2 hydrochloride has been observed with filgrastim (B1168352) (G-CSF). Co-administration of filgrastim with MX2 hydrochloride resulted in a statistically significant decrease in the mean plasma clearance of MX2 hydrochloride nih.gov. This reduction in clearance, by approximately 25%, suggests that filgrastim may inhibit the metabolism of MX2 hydrochloride nih.govwikigenes.org. The exact enzymes or pathways inhibited by filgrastim were not specified, but this finding highlights the potential for clinically relevant interactions, particularly for drugs with narrow therapeutic indices.

Table 3: Impact of Filgrastim on MX2 Hydrochloride Pharmacokinetics

| Parameter | MX2 HCl Alone (Mean ± SD) | MX2 HCl + Filgrastim (Mean ± SD) | Unit | P-value | Source |

| Fast Distribution Half-Life | 3.3 ± 2.2 | 1.5 ± 1.0 | min | < 0.05 | nih.gov |

| Plasma Clearance (CL) | 2.98 ± 1.68 | 2.18 ± 0.95 | L/min | < 0.05 | nih.gov |

Additionally, the elimination half-lives of metabolites M1 and M4 were significantly greater in the filgrastim group, further supporting the notion of altered metabolism nih.gov.

In Silico Prediction of MX2 Hydrochloride Pharmacokinetic Parameters and Profiles

In silico prediction methods utilize computational models and algorithms to estimate pharmacokinetic parameters and profiles, offering a cost-effective and time-efficient approach in drug discovery and development. These methods can predict various ADME properties, including absorption, distribution, metabolism, and excretion, as well as potential drug-drug interactions nih.govfuturelearn.com.

For MX2 hydrochloride, while specific in silico prediction studies were not detailed in the provided search results, such approaches could be employed to:

Predict physicochemical properties : Properties like solubility, lipophilicity (logP/logD), and pKa are crucial for predicting absorption and distribution nih.gov.

Estimate permeability : Computational models can predict passive permeability across biological membranes, complementing in vitro studies frontiersin.org.

Forecast metabolic pathways : In silico tools can predict potential sites of metabolism and the enzymes (e.g., cytochrome P450 isoforms) involved, aiding in the understanding of metabolite formation and potential DDI liabilities nih.gov.

Model tissue distribution : Physiologically based pharmacokinetic (PBPK) models can simulate drug distribution to various organs and tissues based on their physiological parameters and the drug's physicochemical properties.

Predict clearance and excretion routes : Computational models can estimate total body clearance and predict the primary routes of excretion (renal or hepatic) nih.gov.

Assess DDI potential : In silico methods can predict the likelihood of a compound inhibiting or inducing drug-metabolizing enzymes or transporters, providing early insights into potential drug-drug interactions acs.orgwebmd.comdrugs.com.

These predictive tools are valuable for prioritizing compounds with favorable pharmacokinetic profiles and guiding further experimental investigations.

Analytical Method Development and Characterization for Research Applications of Mx2 Hydrochloride

Chromatographic Methodologies for Separation and Purity Assessment of MX2 Hydrochloride (e.g., HPLC, GC, SFC)

Chromatographic techniques are indispensable for the separation and purity assessment of complex chemical mixtures, including those containing MX2 hydrochloride. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the physicochemical properties of MX2 hydrochloride.

High-Performance Liquid Chromatography (HPLC) HPLC is widely utilized for the analysis of non-volatile or thermally labile compounds asianjpr.com. For MX2 hydrochloride, a typical HPLC method development would involve optimizing parameters such as stationary phase chemistry (e.g., C18, C8, hydrophilic interaction liquid chromatography (HILIC) for polar compounds), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients with buffer systems to control pH), flow rate, and column temperature asianjpr.comijnrd.org. Detection is commonly achieved using UV-Vis detectors, given that many hydrochloride salts exhibit UV chromophores. Diode Array Detection (DAD) is particularly useful for purity assessment, allowing for spectral analysis across the chromatographic peak to identify co-eluting impurities. The presence of a hydrochloride moiety often influences retention behavior due to its ionic nature, necessitating careful pH control of the mobile phase to manage ionization states and ensure optimal peak shape and separation orientjchem.orgscirp.org.

Illustrative HPLC Method Parameters for MX2 Hydrochloride

| Parameter | Typical Range/Value |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) GC is suitable for volatile or semi-volatile compounds that are thermally stable scirp.org. If MX2 hydrochloride can be derivatized to a volatile form or if it possesses inherent volatility, GC can be employed for its separation and quantification scirp.orgiiste.org. Common detectors include Flame Ionization Detector (FID) for universal detection of organic compounds and Mass Spectrometry (MS) for identification scirp.orgiiste.org. Method development involves selecting appropriate columns (e.g., non-polar or moderately polar stationary phases), optimizing oven temperature programs, and carrier gas flow rates iiste.orgfao.org. The thermal stability of the hydrochloride salt needs to be carefully evaluated to prevent degradation during the GC process. GC is widely used in the pharmaceutical industry for purity testing and residual solvent analysis scirp.orgiiste.org.